molecular formula C16H12O6 B1673269 Kaempferide CAS No. 491-54-3

Kaempferide

Cat. No.: B1673269
CAS No.: 491-54-3
M. Wt: 300.26 g/mol
InChI Key: SQFSKOYWJBQGKQ-UHFFFAOYSA-N
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Description

Kaempferide is an O-methylated flavonol, a type of chemical compound found in various plants, including Kaempferia galanga (aromatic ginger). It is known for its potential health benefits, including anti-cancer properties. The compound’s systematic IUPAC name is 3,5,7-Trihydroxy-4’-methoxyflavone, and it has a molecular formula of C16H12O6 .

Mechanism of Action

Target of Action

Kaempferide, an O-methylated flavonol, is found in Kaempferia galanga (aromatic ginger) . It has been noted to inhibit pancreatic cancer growth by blockading an EGFR-related pathway . It also targets the NLRP3 inflammasome, which is constituted of NLRP3-PYCARD-CASP1 protein complex responsible for activating caspase-1 and mature IL-1β .

Mode of Action

This compound interacts with its targets, leading to the blockade of the EGFR-related pathway, thereby inhibiting the growth of pancreatic cancer . It also inactivates the NLRP3 inflammasome, leading to a decrease in the inflammatory response .

Biochemical Pathways

This compound affects multiple signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . It has been shown to control carcinogenic pathways in different malignancies . It also modulates several proinflammatory signaling pathways such as the nuclear factor kappa B (NF-kB), p38 mitogen-activated protein kinases (p38MAPK), serine/threonine kinase (AKT), and β-catenin cascade .

Pharmacokinetics

Kaempferol glucosides, which have many sugar units in their structure, travel to the large intestine, where gut microbiota remove terminal saccharides exposing the glucose, and then absorption by enterocytes occurs . This process impacts the bioavailability of this compound.

Result of Action

This compound has been shown to have anti-cancer properties, altering many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . It also induces apoptosis in cancer cells . In addition, it has been shown to have a significant effect on Nonalcoholic fatty liver disease (NAFLD) prevention and treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the absorption of this compound . Moreover, the effectiveness of this compound can be influenced by the patient’s natural state and the type of cancer .

Biochemical Analysis

Biochemical Properties

Kaempferide exerts neuroprotective activity by inhibiting apoptosis, caspase 3/7 enzyme, and free-radical generation . It interacts with these enzymes and proteins, altering their function and thereby influencing the biochemical reactions in which they are involved .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to exert more potent neuroprotective activity than Donepezil .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to decrease the production of Aβ and Tau Proteins in the brain .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound have been observed to change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, this compound at 10 mg/kg body weight exerts more potent neuroprotective activity than Donepezil .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It also has effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kaempferide can be synthesized through the methylation of kaempferol. The enzyme kaempferol 4’-O-methyltransferase uses S-adenosyl-L-methionine and kaempferol to produce S-adenosyl-L-homocysteine and this compound . Additionally, this compound can be extracted from natural sources such as Gynostemma pentaphyllum using high-speed countercurrent chromatography (HSCCC). The extraction involves hydrolysis of this compound glucoside by hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources followed by purification using techniques like HSCCC. The process includes optimizing extraction conditions and using solvent systems such as n-hexane–ethyl acetate–methanol–water .

Chemical Reactions Analysis

Types of Reactions: Kaempferide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Reagents such as methyl iodide can be used for methylation reactions.

Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Kaempferide has a wide range of scientific research applications:

Properties

IUPAC Name

3,5,7-trihydroxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-10-4-2-8(3-5-10)16-15(20)14(19)13-11(18)6-9(17)7-12(13)22-16/h2-7,17-18,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFSKOYWJBQGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9034155
Record name Kaempferide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kaempferide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037441
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

491-54-3
Record name Kaempferide
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Record name Kaempferide
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Record name Kaempferide
Source DTP/NCI
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Record name Kaempferide
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Record name 3,5,7-trihydroxy-2-(4-methoxyphenyl)-4-benzopyrone
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Record name KAEMPFERIDE
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Record name Kaempferide
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URL http://www.hmdb.ca/metabolites/HMDB0037441
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Melting Point

227 - 229 °C
Record name Kaempferide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037441
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Kaempferide has been shown to interact with various cellular targets. Research suggests it can modulate the activity of: * Signaling pathways: MAPK [, , ], STAT3 [], NF-κB [, ], AKT [, , ], and TGF-β []. * Enzymes: CYP1A1, CYP1A2, CYP2C9 [, ], Stearoyl-CoA Desaturase 1 (SCD-1) [], Heme Oxygenase-1 (HO-1) [], P-glycoprotein []. * Proteins: B-cell lymphoma 2 (Bcl-2), Bcl-2-associated X protein (Bax) [], Caspase-3 [], Claudin-2 [], HPV oncoproteins E6 and E7 [].

ANone: The interaction of this compound with these targets results in a range of biological effects, including:

* **Induction of Apoptosis:** this compound can trigger apoptosis in cancer cells by decreasing mitochondrial membrane potential, modulating Bcl-2 family proteins, and activating caspase-3 [, ].* **Inhibition of Cell Proliferation:**  this compound can inhibit the proliferation of various cancer cell lines [, , , , ].  It can induce cell cycle arrest in the G0/G1 phase by downregulating p-AKT, Cyclin D1, and Cyclin-dependent kinase 2 [].* **Reduction of Oxidative Stress:** this compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and modulating the expression of antioxidant enzymes like HO-1 and Nrf2 [, ]. * **Improvement of Lipid Metabolism:**  this compound can attenuate lipid accumulation by reducing the expression of lipogenesis-related proteins like SREBP1, FAS, and SCD-1 [, ].* **Modulation of Cellular Transport:** this compound interacts with P-glycoprotein, a transmembrane transporter involved in multidrug resistance [].

ANone: The molecular formula of this compound is C16H12O6, and its molecular weight is 300.26 g/mol.

ANone: Yes, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) [, ] and Mass Spectrometry (MS) [] have been extensively employed to elucidate the structure of this compound and its derivatives.

ANone: High-Performance Liquid Chromatography (HPLC) [, , , , , , , ] coupled with various detectors like Diode Array Detector (DAD) [, ] and Mass Spectrometry (MS) [, ] has been widely used for the quantification of this compound in biological samples, plant extracts, and pharmaceutical formulations.

ANone: this compound’s diverse biological activities make it a promising candidate for various applications:

* **Anticancer Agent:** Its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines [, , , , ]  highlights its potential as an anticancer agent.* **Treatment of Metabolic Disorders:**  this compound's capacity to improve glycolipid metabolism, reduce lipid accumulation, and improve insulin sensitivity [, ] suggests its potential for treating metabolic disorders like obesity, diabetes, and non-alcoholic fatty liver disease. * **Antioxidant and Anti-Inflammatory Agent:** The ROS scavenging and anti-inflammatory properties [, , ] of this compound make it a potential therapeutic agent for inflammatory diseases.

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